1-(2-Methylphenyl)-1-propanol
Overview
Description
1-(2-Methylphenyl)-1-propanol is an organic compound with the molecular formula C10H14O It is a secondary alcohol with a phenyl group substituted at the second position of the propanol chain
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(2-Methylphenyl)-1-propanol can be synthesized through several methods. One common approach involves the reduction of 1-(2-Methylphenyl)-1-propanone using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction typically occurs in an inert solvent like tetrahydrofuran (THF) or diethyl ether under controlled temperature conditions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve catalytic hydrogenation of the corresponding ketone using a metal catalyst such as palladium on carbon (Pd/C) under hydrogen gas pressure. This method is efficient and scalable, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions: 1-(2-Methylphenyl)-1-propanol undergoes various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form 1-(2-Methylphenyl)-1-propanone using oxidizing agents like chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).
Reduction: The compound can be further reduced to form 1-(2-Methylphenyl)propane using strong reducing agents.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with reagents like thionyl chloride (SOCl2) to form 1-(2-Methylphenyl)-1-chloropropane.
Common Reagents and Conditions:
Oxidation: Chromium trioxide (CrO3) in acetic acid or PCC in dichloromethane (DCM).
Reduction: Lithium aluminum hydride (LiAlH4) in THF or sodium borohydride (NaBH4) in methanol.
Substitution: Thionyl chloride (SOCl2) in pyridine.
Major Products:
Oxidation: 1-(2-Methylphenyl)-1-propanone.
Reduction: 1-(2-Methylphenyl)propane.
Substitution: 1-(2-Methylphenyl)-1-chloropropane.
Scientific Research Applications
1-(2-Methylphenyl)-1-propanol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anti-inflammatory properties.
Medicine: It serves as a precursor for the synthesis of drugs and therapeutic agents.
Industry: It is utilized in the production of fragrances, flavors, and other fine chemicals.
Mechanism of Action
The mechanism of action of 1-(2-Methylphenyl)-1-propanol depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to modulation of biochemical pathways. For instance, its antimicrobial activity could involve disruption of microbial cell membranes or inhibition of essential enzymes.
Comparison with Similar Compounds
1-(2-Methylphenyl)-1-propanol can be compared with similar compounds such as:
1-Phenyl-1-propanol: Lacks the methyl group on the phenyl ring, which may affect its reactivity and biological activity.
1-(4-Methylphenyl)-1-propanol: The methyl group is positioned at the para position, potentially altering its chemical properties and applications.
1-(2-Methylphenyl)-2-propanol: The hydroxyl group is located at the second carbon of the propanol chain, leading to different reactivity and uses.
Uniqueness: The presence of the methyl group at the ortho position in this compound imparts unique steric and electronic effects, influencing its chemical behavior and making it distinct from other similar compounds.
Properties
IUPAC Name |
1-(2-methylphenyl)propan-1-ol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O/c1-3-10(11)9-7-5-4-6-8(9)2/h4-7,10-11H,3H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BYEMOPAVGULHAT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1C)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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